(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol
Description
Properties
CAS No. |
918442-98-5 |
|---|---|
Molecular Formula |
C15H14OSe |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
(1S,2S)-2-phenylselanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H14OSe/c16-15-13-9-5-4-6-11(13)10-14(15)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m0/s1 |
InChI Key |
CKKRYKLAQXSMSH-GJZGRUSLSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)O)[Se]C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Visible-Light-Induced Synthesis
One notable method for synthesizing (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol involves a visible-light-induced oxidative coupling of vinylarenes with diselenides. The general procedure is as follows:
Reagents :
- Vinylarene (0.2 mmol)
- Diselenide (0.1 mmol)
- Ethyl acetate (2 mL)
-
- Combine the vinylarene and diselenide in a 10 mL vessel equipped with a magnetic stir bar.
- Stir the mixture and irradiate it with a compact fluorescent lamp for approximately 20 hours.
- After completion, remove the solvent using a rotary evaporator.
- Purify the product via flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent.
This method yields this compound as an oil with an approximate yield of 66%.
Reaction Conditions and Yields
Reaction Monitoring and Purification
The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product is purified by flash column chromatography, typically yielding the desired compound in good purity and yield.
| Method | Yield (%) | Eluent for Purification |
|---|---|---|
| Visible-Light-Induced Synthesis | 66% | Petroleum Ether/Ethyl Acetate (varied ratios) |
Characterization of Product
Characterization of this compound can be performed using techniques such as:
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (MS)
These analytical methods help confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol is used as a chiral building block for the construction of complex molecules
Biology
Organoselenium compounds, including this compound, have shown potential as antioxidants and enzyme inhibitors. They are studied for their ability to modulate biological pathways and protect cells from oxidative stress.
Medicine
Research into the medicinal applications of this compound focuses on its potential as an anticancer agent, antimicrobial agent, and neuroprotective compound. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance and modulating enzyme activity. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Data Table
Key Research Findings
- Stereochemical Stability: The (1S,2S) configuration in dihydroindenol derivatives is critical for biological activity and crystallographic clarity.
- Substituent Impact :
- Synthetic Challenges : Heavy atoms (Br, Se) complicate purification but aid in structural elucidation.
Biological Activity
(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol, also known by its CAS number 918442-98-5, is an organoselenium compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is C15H14OSe, with a molecular weight of 289.231 g/mol. The compound features a phenylselanyl group that is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14OSe |
| Molecular Weight | 289.231 g/mol |
| CAS Number | 918442-98-5 |
| Melting Point | Not specified |
Antioxidant Properties
Research indicates that selenium compounds exhibit significant antioxidant activity. This compound may enhance the body's antioxidant defense system by modulating reactive oxygen species (ROS) levels. This property is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that organoselenium compounds can exert anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promise. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Further studies are needed to elucidate its efficacy against specific cancer types.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Reactive Oxygen Species Modulation : The phenylselanyl group can influence redox signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes.
- Gene Expression Regulation : Modulation of transcription factors that control inflammatory and apoptotic pathways.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals compared to control samples, indicating strong antioxidant properties.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies on human cell lines showed that treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels. These findings support its potential use in managing inflammatory diseases.
Case Study 3: Anticancer Activity
Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation in vitro. The study reported an IC50 value indicating effective cytotoxicity against breast cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
